molecular formula C11H18ClNO2 B589882 4-Hydroxy Mexiletine CAS No. 123363-66-6

4-Hydroxy Mexiletine

Cat. No.: B589882
CAS No.: 123363-66-6
M. Wt: 231.72
InChI Key: UFIVTPUSDCYBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy Mexiletine is a derivative of Mexiletine, a well-known antiarrhythmic agent. Mexiletine is primarily used to treat abnormal heart rhythms and chronic pain. The addition of a hydroxyl group to the Mexiletine molecule enhances its pharmacological properties, making this compound a compound of interest in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

4-Hydroxy Mexiletine interacts with various enzymes and proteins. The formation of hydroxymethyl-mexiletine, p-hydroxy-mexiletine, and m-hydroxy-mexiletine is genetically determined and cosegregates with polymorphic debrisoquine 4-hydroxylase [cytochrome P450 (CYP) 2D6] activity . This suggests that this compound may interact with these enzymes during its metabolic process.

Cellular Effects

In terms of cellular effects, this compound, like its parent compound Mexiletine, has been shown to have significant effects on cardiomyocytes . It has been observed to increase the sodium current in non-diseased human induced pluripotent stem cell-derived cardiomyocytes . This suggests that this compound may influence cell function by modulating ion channels and affecting cellular signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound is similar to that of Mexiletine. It inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0 . This indicates that this compound exerts its effects at the molecular level through binding interactions with sodium channels, potentially influencing gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, chronic administration of Mexiletine has been shown to increase the sodium current in cardiomyocytes . This suggests that this compound may have long-term effects on cellular function, potentially influencing the stability and degradation of the compound in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of Mexiletine, which is metabolized in the liver via the CYP2D6 pathway to form inactive metabolites . This suggests that this compound may interact with enzymes such as CYP2D6 and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Mexiletine is rapidly and completely absorbed following oral administration with a bioavailability of about 90% . Its volume of distribution is large and varies from 5 to 9 L/kg in healthy individuals . This suggests that this compound, as a metabolite of Mexiletine, may also be widely distributed within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Mexiletine typically involves the hydroxylation of Mexiletine. One common method is the direct hydroxylation of Mexiletine using oxidizing agents such as hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the hydroxylated product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Mexiletine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced back to Mexiletine by removing the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Properties

IUPAC Name

4-(2-aminopropoxy)-3,5-dimethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIVTPUSDCYBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(C)N)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857800
Record name 4-(2-Aminopropoxy)-3,5-dimethylphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123363-66-6
Record name 4-(2-Aminopropoxy)-3,5-dimethylphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.